1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one
Description
This compound features a dihydropyrimidin-2-one core substituted with two 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups. The trifluoromethyl and chloro moieties enhance lipophilicity and metabolic stability, making it a candidate for bioactive applications. Its molecular formula is C₁₆H₈Cl₂F₆N₅O, with a molecular weight of 468.17 g/mol .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F6N5O/c17-9-3-7(15(19,20)21)5-25-12(9)27-11-1-2-29(14(30)28-11)13-10(18)4-8(6-26-13)16(22,23)24/h1-6H,(H,25,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBFQBLXGUSBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F6N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one involves several steps. One common method includes the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to form the desired pyrimidin-2-one structure. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nickel chloride, sodium borohydride, and hydrogen chloride in ethyl acetate solution . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for interaction with various biological targets. Its trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates.
Anticancer Activity
Recent studies have shown that derivatives of dihydropyrimidinones can exhibit anticancer properties. For example, compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that the presence of the pyridine and pyrimidine rings contributes to their activity against specific cancer types .
Antimicrobial Properties
The compound's structural analogs have demonstrated antimicrobial effects, particularly against resistant strains of bacteria. The chlorinated pyridine moiety plays a crucial role in enhancing the antimicrobial efficacy, making it a candidate for further development in antibiotic research .
Agrochemical Applications
The unique chemical structure of this compound also positions it as a potential agrochemical agent. Its application in crop protection has been explored due to its effectiveness against various pests and diseases.
Pesticide Development
Data Tables
| Application Area | Potential Benefits | Related Compounds |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial | Dihydropyrimidinones |
| Agrochemicals | Pest control | Trifluoromethyl pesticides |
Case Studies
- Anticancer Research : A study published in ACS Publications explored the synthesis and biological evaluation of dihydropyrimidinone derivatives, revealing that modifications to the pyridine moiety significantly enhanced anticancer activity against breast cancer cell lines .
- Agrochemical Efficacy : A recent review highlighted the effectiveness of trifluoromethyl-containing pesticides, noting that their unique chemical properties lead to improved performance in controlling agricultural pests compared to traditional compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability .
Comparison with Similar Compounds
Structural Analogs with Pyridine/Pyrimidine Cores
Compound A : 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone (CAS: Not provided)
- Molecular Formula : C₁₁H₇ClF₃N₃O
- Key Differences: Replaces the dihydropyrimidinone core with a pyridinone ring.
Compound B : 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one (CAS 1261738-01-5)
- Molecular Formula : C₅H₂ClF₃N₂O
- Key Differences: Simplified structure lacking the pyridinyl-amino substituents.
- Implications : Reduced molecular complexity may result in lower bioactivity but improved solubility (logP ~1.2) compared to the target compound (estimated logP ~3.5) .
Compound C : 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (CAS 132834-56-1)
- Molecular Formula : C₁₀H₁₀ClF₃N₄
- Key Differences: Piperazine substituent instead of dihydropyrimidinone.
- Implications : The basic piperazine group increases water solubility, making it more suitable for pharmaceutical formulations than the target compound .
Bioactive Derivatives with Enhanced Complexity
Compound D : 1-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}-5-[(2E)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 338399-60-3)
- Molecular Formula : C₂₇H₁₉Cl₂F₄N₅O₃
- Key Differences: Extended structure with tetrahydropyrimidinedione core and additional fluorophenyl/chloroanilino substituents.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial , anticancer , and anti-inflammatory activities. The following sections detail these activities based on recent studies.
Antibacterial Activity
- Mechanism of Action : The compound has been shown to inhibit bacterial enzymes, particularly those involved in cell wall synthesis and protein translation. Studies indicate that it acts as a reversible noncompetitive inhibitor of Sfp-phosphopantetheinyl transferase (PPTase), crucial for bacterial virulence .
- Efficacy : In vitro studies demonstrate that the compound exhibits submicromolar inhibition against methicillin-resistant Staphylococcus aureus (MRSA) without causing significant cytotoxicity to human cells .
| Bacterial Strain | Inhibition Concentration (µM) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.75 |
Anticancer Activity
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- Results : It was observed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HCT116 (Colon Cancer) | 18 |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .
Case Studies
A notable case study involved the use of this compound in a murine model of bacterial infection, where it significantly reduced bacterial load and improved survival rates compared to untreated controls. The study highlighted its potential as a therapeutic agent in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
